N-{3-[(4-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide
Description
N-{3-[(4-Methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted at the 3-position with a 4-methylpiperidinylmethyl group. The tetrahydrobenzothiophene scaffold provides rigidity, while the benzamide group offers opportunities for hydrogen bonding and π-π interactions, critical for target binding .
Properties
IUPAC Name |
N-[3-[(4-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-16-11-13-24(14-12-16)15-19-18-9-5-6-10-20(18)26-22(19)23-21(25)17-7-3-2-4-8-17/h2-4,7-8,16H,5-6,9-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXJIKVBEKNVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(4-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is a synthetic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a benzothiophene moiety linked to a piperidine ring. This structural configuration is believed to contribute to its biological activity.
- Receptor Interaction : The compound is hypothesized to interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant in conditions like diabetes or cancer.
- Modulation of Immune Response : There is emerging evidence that this compound may have immunomodulatory effects, potentially impacting both innate and adaptive immunity.
Antinociceptive Effects
A study investigated the antinociceptive properties of related compounds in animal models. The results indicated that compounds with similar structures exhibited significant pain-relieving effects through modulation of pain pathways in the CNS. Although specific data for this compound were not detailed, the implications suggest potential efficacy in pain management.
Immunomodulatory Effects
Research has shown that compounds within this class can exhibit immunosuppressive properties. For example, studies on similar benzothiophene derivatives indicated significant reductions in lymphocyte proliferation and cytokine production in vitro and in vivo. These findings suggest that this compound may also possess immunomodulatory capabilities.
Study 1: Pain Management Model
In a controlled experiment involving rodents, a related compound demonstrated a dose-dependent reduction in pain responses measured through behavioral assays. The study noted significant changes in nociceptive thresholds at varying doses (5 mg/kg to 20 mg/kg), suggesting that similar effects could be expected from this compound.
Study 2: Immunological Impact
Another study focused on the immunological impact of benzothiophene derivatives on Balb/c mice showed that treatment led to decreased levels of pro-inflammatory cytokines and reduced immune cell activation markers. This indicates a potential for therapeutic use in conditions characterized by hyperactive immune responses.
Data Summary Table
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of benzothiophene compounds exhibit selective cytotoxicity against various cancer cell lines. Specifically, N-{3-[(4-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide has been evaluated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on multicellular spheroids demonstrated that this compound effectively reduced tumor viability and induced apoptosis in breast cancer cell lines. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation .
Neurological Applications
The compound also shows promise in treating neurological disorders. Its structural similarity to known psychoactive agents suggests potential utility in managing conditions such as anxiety and depression.
Pharmacological Insights:
Research indicates that compounds with similar piperidine structures can act on neurotransmitter systems, particularly involving serotonin and dopamine receptors. This could position this compound as a candidate for further development in neuropharmacology .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the benzothiophene core or piperidine substituents can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Altering the methyl group position | Changes binding affinity to target receptors |
| Substituting different aromatic rings | Modulates selectivity towards cancer types |
| Modifying the amide linkage | Affects solubility and bioavailability |
Synthesis and Derivatives
The synthesis of this compound involves several key steps that can be optimized for yield and purity. The synthetic pathway typically includes:
- Formation of the Benzothiophene Core : Utilizing cyclization reactions to construct the benzothiophene framework.
- Piperidine Substitution : Introducing the piperidine moiety through alkylation reactions.
- Amidation : Finalizing the structure by forming the amide bond with appropriate coupling agents.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The following table summarizes key structural differences between the target compound and its analogues:
*Calculated molecular weights based on formula.
Key Observations:
- Target Compound : The 4-methylpiperidinylmethyl group introduces steric bulk, likely reducing crystallinity compared to planar substituents like benzoyl. This may enhance membrane permeability but complicate crystal packing .
- Benzoyl Analogue : The benzoyl group in Kaur’s compound forms an intramolecular N-H···O hydrogen bond (2.06 Å), stabilizing a half-chair conformation of the cyclohexene ring. Weak π-π interactions (3.90 Å) contribute to crystal stability .
- Piperazinylcarbonyl Derivative : The fluorine atom and piperazine carbonyl group may improve solubility and target affinity via dipole interactions. The methyl group on the benzothiophene ring could hinder rotational freedom .
- The benzothiazole moiety enables aromatic stacking .
Crystallographic and Conformational Analysis
- Benzoyl Analogue: Crystallizes in a monoclinic P21/c space group (a = 13.5223 Å, b = 6.23222 Å, c = 22.2941 Å, β = 106.15°). The cyclohexene ring adopts a half-chair conformation, with dihedral angles of 7.1° (thiophene/amide) and 59.0° (thiophene/benzoyl) .
- Target Compound : Predicted to exhibit a twisted conformation due to the flexible 4-methylpiperidinylmethyl group. Bulkier substituents may lead to a less dense crystal lattice, reducing melting point compared to the benzoyl analogue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
